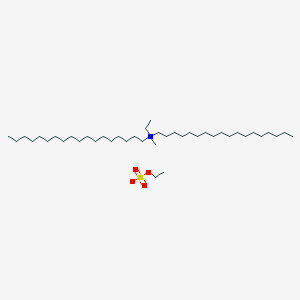
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).
Scientific Research Applications
Versatility of Phenylpiperazine Derivatives
The compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile belongs to the class of phenylpiperazine derivatives, which are highlighted for their versatility in medicinal chemistry. These derivatives have shown promise in treating CNS disorders and are considered a testament to their "druglikeness". Despite their potential, the scientific community primarily views them as "CNS structures", suggesting a narrow exploration of their capabilities. Recent patent reviews suggest that these compounds, through appropriate molecular modifications, can yield new classes of hits and prototypes for various therapeutic fields beyond CNS disorders. This underlines the need for broader research applications and exploration of phenylpiperazine derivatives in other therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Implications in Cytochrome P450 Isoform Inhibition
The compound's structural family has relevance in understanding the selectivity and potency of chemical inhibitors against various cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Understanding the interaction of phenylpiperazine derivatives with CYP isoforms can inform the development of drugs with fewer metabolism-based drug–drug interactions (DDIs). This knowledge is essential for predicting DDIs and improving the safety profiles of new pharmaceuticals (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).
Potential in Biochemical Production
Exploring the applications of phenylpiperazine derivatives in biochemical production, such as in the synthesis of 1,3-propanediol, a compound with a wide range of industrial applications, reveals the potential of these derivatives in biotechnology. Research into the downstream processing of biologically produced diols like 1,3-propanediol emphasizes the need for innovative separation and purification methods, where phenylpiperazine derivatives could play a role (Zhi-Long Xiu, A. Zeng, 2008).
Applications in Catalysis and Material Science
The structural and chemical properties of phenylpiperazine derivatives can be leveraged in catalysis and material science. Their potential to be modified for specific interactions with substrates or to enhance the selectivity and efficiency of catalytic processes opens up avenues for research in environmental chemistry, energy production, and beyond. This suggests that the applications of this compound and its derivatives extend far beyond pharmacology, into areas such as sustainable chemistry and new material development (C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017).
Safety and Hazards
properties
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14761-40-1 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














